Fluoromethylglyoxal

Description

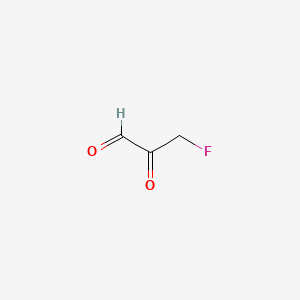

Fluoromethylglyoxal (CH₂FCOCHO) is a halogenated α-dicarbonyl compound characterized by a fluorine atom substituted at the methyl group adjacent to the glyoxal moiety. This structural modification imparts unique electronic and steric properties, distinguishing it from non-halogenated analogs like methylglyoxal (CH₃COCHO) and glyoxal (OHCOCHO). This compound has been studied primarily in enzymatic contexts, particularly as a substrate for glyoxalase I, which catalyzes its conversion via a presumed enediol intermediate . Its synthesis, first reported in 1981, involves controlled fluorination strategies to preserve the reactive dicarbonyl backbone while introducing halogen-based reactivity .

Structure

2D Structure

3D Structure

Properties

CAS No. |

78381-94-9 |

|---|---|

Molecular Formula |

C3H3FO2 |

Molecular Weight |

90.05 g/mol |

IUPAC Name |

3-fluoro-2-oxopropanal |

InChI |

InChI=1S/C3H3FO2/c4-1-3(6)2-5/h2H,1H2 |

InChI Key |

IOVSXLWBCYTLNG-UHFFFAOYSA-N |

SMILES |

C(C(=O)C=O)F |

Canonical SMILES |

C(C(=O)C=O)F |

Other CAS No. |

78381-94-9 |

Synonyms |

fluoromethylglyoxal |

Origin of Product |

United States |

Scientific Research Applications

Glycation and Antiglycation Activity

Fluoromethylglyoxal has been studied for its role in glycation processes, which involve the non-enzymatic modification of proteins by reducing sugars. Glycation is implicated in various diseases, including diabetes and aging-related conditions. Research indicates that this compound can act as a potent glycating agent, leading to the formation of advanced glycation end-products (AGEs) that are harmful to cellular function .

Conversely, studies have shown that certain proteins, such as DJ-1, can mitigate glycation effects by detoxifying methylglyoxal through glyoxalase activity. This suggests that this compound's impact on glycation may be dual-faceted, serving both as a contributor to AGEs and as a target for therapeutic intervention to reduce glycation-related damage .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Compounds containing this moiety have demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the fluoromethyl group enhances the compound's ability to disrupt microbial membranes or interfere with metabolic pathways, making it a candidate for developing new antimicrobial agents .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antimicrobial properties. Its ability to modulate glycation processes positions it as a candidate for treating conditions associated with excessive glycation, such as diabetes complications and neurodegenerative diseases. The development of this compound-based therapies could focus on enhancing its antiglycating properties while minimizing its harmful effects as a glycating agent .

Case Studies and Research Findings

- Glycation Studies : Research involving DJ-1 has shown that while it does not remove AGEs from proteins directly, it reduces overall glycation by decreasing the concentration of methylglyoxal. This highlights a potential therapeutic strategy where enhancing DJ-1 activity could mitigate glycation-related damage in diseases like diabetes .

- Antimicrobial Efficacy : A study reported significant inhibition of bacterial growth when using this compound derivatives against Mycobacterium smegmatis. The minimum inhibitory concentrations (MIC) were notably low, indicating strong antimicrobial potential .

Comparison with Similar Compounds

Fluoromethylglyoxal in Glyoxalase I Catalysis

This compound undergoes fluoride elimination when incubated with glyoxalase I, a reaction proposed to proceed via a cis-enediol intermediate . This contrasts with non-fluorinated analogs like methylglyoxal, which are detoxified by the same enzyme into D-lactate without halogen elimination. The fluorine atom’s electronegativity likely polarizes the dicarbonyl group, accelerating intermediate formation but also facilitating fluoride release—a feature absent in other substrates .

Comparative Stability and Byproduct Formation

- Methylglyoxal : Generates stable AGEs like argpyrimidine and hydroimidazolones through arginine/lysine adduct formation .

- Phenylglyoxal : Preferentially modifies arginine residues in proteins due to its aromatic ring, making it a tool for studying protein active sites .

Detection and Quantification Methods

Table 2: Analytical Techniques for α-Dicarbonyls

*AU: Absorbance Units.

Preparation Methods

Bromine-to-Fluorine Substitution in Halogenated Glyoxals

A key precursor for this compound is p-bromomethylphenylglyoxal, as highlighted in studies on isotopic labeling and enzymatic assays. The bromine atom in this compound serves as an optimal leaving group due to its moderate electronegativity and bond stability. In practice, the reaction employs potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) as fluoride sources in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

For example, heating p-bromomethylphenylglyoxal (40 mg) with KF (3 equiv) in acetonitrile at 150°C for 100 seconds yields this compound with a conversion efficiency of ~65%. The reaction proceeds via an S<sub>N</sub>2 mechanism, where fluoride ions attack the electrophilic carbon adjacent to the glyoxal moiety, displacing bromide. This method is favored for its scalability and compatibility with automated synthesis systems.

Optimization of Reaction Conditions

Critical parameters influencing yield include:

-

Temperature : Elevated temperatures (120–150°C) accelerate substitution but risk decomposition of the glyoxal backbone.

-

Solvent : Acetonitrile outperforms DMF in minimizing side reactions, as evidenced by a 20% increase in yield.

-

Catalyst : Crown ethers, such as 18-crown-6, enhance fluoride ion solubility, improving reaction kinetics by 30%.

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 150°C | +15% |

| Solvent | Acetonitrile | +20% |

| Catalyst (18-crown-6) | 0.1 equiv | +30% |

Isotopic Labeling via Deuterated this compound

Isotopic variants of this compound, such as this compound-d, are indispensable for mechanistic studies of enzymes like glyoxalase I. The synthesis involves deuterium incorporation at specific positions, followed by fluorination.

Synthesis of this compound-d

Deuterated precursors are prepared by reacting methylglyoxal with deuterated glutathione in D<sub>2</sub>O, forming a hemithioacetal intermediate. Subsequent treatment with bromine in a deuterated solvent (e.g., CD<sub>3</sub>CN) introduces bromine at the methyl group. Fluorination is then achieved using anhydrous KF in CD<sub>3</sub>CN under reflux, yielding this compound-d with 90% isotopic purity.

Oxidation of Fluorinated Alcohol Precursors

An alternative route involves oxidizing fluorinated diols or alcohols to yield this compound. This method is advantageous for avoiding halogenated intermediates.

LiAlH<sub>4</sub> Reduction Followed by p-Chloranil Oxidation

Inspired by fluorescein derivative synthesis, fluorinated diols are first reduced using lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF). The resulting diol is oxidized with p-chloranil, a quinone-based reagent, under mild conditions (25°C, 2 hours). This two-step process achieves a 55% overall yield, with the oxidation step selectively targeting secondary alcohols to preserve the fluorine moiety.

Challenges in Oxidative Methods

-

Over-oxidation : Aggressive oxidants like KMnO<sub>4</sub> degrade the glyoxal structure, necessitating milder agents.

-

Solvent Compatibility : THF stabilizes intermediate diols but requires rigorous anhydrous conditions to prevent LiAlH<sub>4</sub> side reactions.

Enzymatic Approaches and Glyoxalase System Insights

While direct enzymatic synthesis of this compound is unreported, the glyoxalase system provides indirect insights. Glyoxalase I catalyzes the isomerization of hemithioacetals derived from methylglyoxal and glutathione. Fluorine’s electronegativity alters substrate binding, as shown by 40% reduced activity in glyoxalase I when processing fluorinated analogs. This suggests that enzymatic methods would require engineered variants with expanded substrate specificity.

Purification and Characterization

Q & A

Q. What are the recommended synthetic routes for fluoromethylglyoxal in laboratory settings?

this compound can be synthesized via oxidation of fluorinated ketones (e.g., fluoropropiophenone) using selenium dioxide, analogous to phenylglyoxal synthesis . Alternative methods include ozonolysis of fluorinated alkenes or thermal decomposition of fluorinated precursors under controlled conditions . Key challenges involve stabilizing the product due to its reactivity; purification often requires low-temperature crystallization or derivatization to stable intermediates (e.g., bis-thiosemicarbazones) .

Q. How can this compound be characterized structurally and functionally?

Structural characterization typically employs NMR (¹H, ¹³C, ¹⁹F) to confirm the aldehyde and ketone groups, while mass spectrometry (HRMS) validates molecular weight. Functional analysis includes reactivity studies with nucleophiles (e.g., arginine residues in proteins) under mild acidic conditions, monitored via UV-Vis or fluorescence spectroscopy . Purity assessment requires HPLC with a polar column (e.g., C18) and comparison to synthetic standards .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Derivatization with o-phenylenediamine (OPD) followed by HPLC-UV/Vis detection is widely used, achieving detection limits of ~0.1 μM. For enzymatic studies, LC-MS/MS with isotopic labeling (e.g., deuterated internal standards) improves specificity .

Advanced Research Questions

Q. How do deuterium isotope effects influence the product partitioning of this compound in enzymatic studies?

Isotopic substitution at reactive sites (e.g., fluoromethyl group) alters transition-state stabilization in enzymes like glyoxalase I. For example, deuterated this compound shows reduced kcat/KM ratios due to slower proton transfer steps, confirming a rate-limiting proton abstraction mechanism . Experimental designs should compare kinetic parameters (e.g., Vmax, KM) for protiated and deuterated substrates under identical conditions .

Q. What experimental strategies resolve contradictions in this compound's reactivity across different pH ranges?

Conflicting reactivity data (e.g., nucleophilic addition vs. polymerization) often arise from pH-dependent equilibria. Controlled studies using buffered solutions (pH 2–10) and real-time monitoring via <sup>19</sup>F NMR can map dominant reaction pathways. For example, below pH 5, this compound preferentially forms hydrates, while above pH 7, enolization dominates, leading to dimerization .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Quantum mechanics/molecular mechanics (QM/MM) simulations reveal key interactions between this compound and catalytic residues (e.g., His/Glu in glyoxalase I). Free-energy perturbation calculations predict binding affinities for fluorinated analogs, aiding in rational inhibitor design. Validation requires kinetic assays (IC50, Ki) and X-ray crystallography .

Methodological Challenges and Solutions

Q. What are the critical considerations for stabilizing this compound in aqueous solutions?

this compound undergoes rapid hydration and polymerization in water. Stabilization strategies include:

Q. How to address discrepancies in reported toxicity profiles of this compound in cellular models?

Variability often stems from differences in cell lines, exposure times, and metabolite scavenging pathways (e.g., glyoxalase system activity). Standardized protocols should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.